molecular formula C15H15N3O2S B3033214 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 1000932-46-6

2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B3033214
CAS No.: 1000932-46-6
M. Wt: 301.4 g/mol
InChI Key: JQRUPZNWWKCJSH-UHFFFAOYSA-N
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Description

2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid is a unique compound belonging to the class of thieno[2,3-d]imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid typically involves multi-step processes. Here is a generalized synthetic route:

  • Starting Materials: : The process usually begins with the appropriate thiophene and aniline derivatives.

  • Key Reactions: : The synthesis involves sequential reactions such as nitration, reduction, cyclization, and functional group modifications.

  • Reaction Conditions: : Reactions are often carried out under controlled temperatures with the use of catalysts or specific reagents to achieve the desired transformations.

Industrial Production Methods

For large-scale production, the process is optimized to maximize yield and purity. Techniques such as continuous flow synthesis and batch reactions under high-pressure conditions may be employed. The selection of solvents, catalysts, and purification methods is crucial to ensure cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : It can also be reduced under specific conditions to yield reduced analogs.

  • Substitution: : The aromatic and heterocyclic moieties allow for various substitution reactions, providing access to a wide range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

  • Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.

Major Products Formed

The reactions lead to the formation of a diverse set of derivatives, including hydroxylated, alkylated, and acylated compounds. Each derivative can exhibit unique properties suitable for different applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology

This compound has shown potential biological activity, making it a candidate for drug development. Its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological effects. It is a potential lead compound in the development of new therapeutic agents targeting various diseases.

Industry

In materials science, the compound’s structural features make it suitable for use in the synthesis of new materials with specific electronic or photophysical properties, contributing to advancements in electronics and optoelectronics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can influence various biological pathways:

  • Molecular Targets: : It can bind to enzymes, receptors, or DNA, altering their function.

  • Pathways Involved: : By modulating these targets, the compound can affect signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-4-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

  • 3-(dimethylamino)-2-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

  • 2-(dimethylamino)-3-(4-chlorophenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Unique Characteristics

Compared to similar compounds, 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid stands out due to its specific substituent configuration and electronic properties

Properties

IUPAC Name

2-(dimethylamino)-3-(4-methylphenyl)thieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-6-10(7-5-9)18-13-11(16-15(18)17(2)3)8-12(21-13)14(19)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUPZNWWKCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)N=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133940
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-46-6
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Reactant of Route 6
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

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